2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The parent framework consists of a pyrrolo[3,2-b]pyridine core, where the fusion pattern indicates that the pyrrole ring shares carbon atoms 3 and 2 with positions b and 3 of the pyridine ring respectively. This specific fusion pattern distinguishes it from other possible pyrrolopyridine isomers, such as the pyrrolo[2,3-b]pyridine system described in related literature. The complete International Union of Pure and Applied Chemistry name incorporates the 2-methyl substituent on the pyrrole portion and the 6-carbonitrile functional group on the pyridine portion of the molecule.
The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as N#CC1=CN=C2C(NC(C)=C2)=C1, which provides a linear encoding of its molecular connectivity. This notation reveals the presence of three nitrogen atoms within the molecular framework, contributing to its classification as a triazine-containing heterocycle. The systematic numbering scheme places the nitrogen atoms at positions 1, 4, and in the nitrile functional group, with the methyl substituent occupying position 2 and the carbonitrile group at position 6.
Isomeric considerations reveal multiple possible structural variants within the pyrrolopyridine family. The [3,2-b] fusion pattern represents one of several possible arrangements, with [2,3-b] and [2,3-c] isomers also documented in chemical literature. Each fusion pattern creates distinct electronic environments and molecular geometries, significantly affecting the compounds' physical and chemical properties. The position of substituents further multiplies the number of possible isomers, as methyl and carbonitrile groups can theoretically occupy various positions around the bicyclic framework.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound reflects the planar nature characteristic of aromatic heterocyclic systems. The bicyclic framework adopts a nearly coplanar arrangement, with the pyrrole and pyridine rings sharing a common edge that maintains the overall planarity essential for aromatic stabilization. The fusion of these two rings creates a rigid molecular scaffold with limited conformational flexibility, contributing to the compound's stability and predictable reactivity patterns.
Crystallographic investigations of related pyrrolopyridine derivatives provide insights into the structural parameters of this compound family. Crystal structure determinations have revealed that pyrrolopyridine systems typically exhibit inter-planar angles of less than 5 degrees between the constituent rings, indicating minimal deviation from perfect planarity. The carbon-carbon bond lengths within the aromatic system generally range from 1.35 to 1.42 Angstroms, consistent with aromatic character, while carbon-nitrogen bonds display lengths characteristic of aromatic heterocycles.
The carbonitrile functional group introduces additional geometric considerations, with the carbon-nitrogen triple bond typically measuring approximately 1.17 Angstroms. This substituent extends linearly from the aromatic framework, creating a molecular architecture that can participate in various intermolecular interactions. The methyl group at position 2 contributes minimal steric hindrance while providing electron-donating character that influences the overall electronic distribution within the molecule.
Molecular modeling studies suggest that the compound adopts a preferred conformation where the carbonitrile group extends away from the methyl substituent, minimizing steric interactions while optimizing electronic stabilization. The calculated molecular dimensions indicate a roughly rectangular profile with approximate dimensions of 8.5 by 6.2 Angstroms, excluding hydrogen atoms. This compact structure facilitates close packing in solid-state arrangements and contributes to the compound's observed physical properties.
Electronic Structure and Aromaticity Considerations
The electronic structure of this compound exemplifies the principles governing aromatic heterocyclic systems. The compound satisfies the fundamental criteria for aromaticity through its cyclic structure, complete conjugation around the ring perimeter, planar geometry, and possession of six pi electrons distributed across the ten-atom framework. The nitrogen atoms contribute differentially to the aromatic system, with the pyrrole nitrogen donating a lone pair to the pi system while the pyridine nitrogen maintains its lone pair in the plane of the molecule.
Application of the Hückel rule demonstrates that the bicyclic system contains fourteen pi electrons total, with each component ring maintaining aromatic character. The pyrrole portion contributes six pi electrons following the 4n+2 rule where n equals 1, while the pyridine section similarly provides six pi electrons. The shared bond between the rings participates in both aromatic systems, creating an extended conjugated framework that enhances overall stability through aromatic stabilization energy.
The electron-withdrawing nature of the carbonitrile substituent significantly influences the electronic distribution within the aromatic system. This functional group reduces electron density particularly at positions adjacent to its attachment point, creating a polarized electronic environment that affects both chemical reactivity and physical properties. Theoretical calculations indicate that the carbon bearing the nitrile group exhibits reduced nucleophilicity compared to other aromatic carbons, while positions meta to this substituent show relatively enhanced electron density.
Molecular orbital analysis reveals that the highest occupied molecular orbital primarily resides on the pyrrole portion of the molecule, consistent with the electron-rich nature of pyrrole rings. Conversely, the lowest unoccupied molecular orbital concentrates near the carbonitrile-substituted region, reflecting the electron-deficient character imparted by this functional group. This orbital distribution influences the compound's reactivity patterns and contributes to its potential utility in electron-transfer processes.
Comparative Analysis with Related Pyrrolopyridine Derivatives
Comparative structural analysis with related pyrrolopyridine derivatives reveals significant insights into structure-activity relationships within this compound family. The parent 1H-pyrrolo[3,2-b]pyridine system, bearing Chemical Abstracts Service number 272-49-1, serves as the fundamental scaffold from which substituted derivatives are derived. This unsubstituted parent compound exhibits molecular formula C7H6N2 and molecular weight 118.14 grams per mole, providing a baseline for understanding substituent effects on molecular properties.
Examination of the 2-diethylamino-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile derivative, documented with molecular formula C12H14N4, demonstrates how different substitution patterns affect molecular dimensions and electronic characteristics. This compound incorporates both diethylamino and carbonitrile functionalities, creating a significantly larger molecular framework with enhanced steric bulk and altered electronic properties compared to the methyl-substituted analog under investigation.
The 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile isomer provides direct insight into the effects of fusion pattern variations. This isomeric compound, with Chemical Abstracts Service number 189882-33-5 and identical molecular formula C8H5N3, differs only in the arrangement of the pyrrole-pyridine fusion, yet exhibits distinct physical and chemical properties. The [2,3-b] fusion pattern creates different electronic environments and molecular symmetries compared to the [3,2-b] arrangement, influencing reactivity and biological activity profiles.
| Compound | Molecular Formula | Molecular Weight | Fusion Pattern | Key Substituents |
|---|---|---|---|---|
| This compound | C9H7N3 | 157.18 | [3,2-b] | 2-Methyl, 6-Carbonitrile |
| 1H-Pyrrolo[3,2-b]pyridine | C7H6N2 | 118.14 | [3,2-b] | None |
| 2-Diethylamino-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | C12H14N4 | 214.27 | [3,2-b] | 2-Diethylamino, 3-Carbonitrile |
| 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile | C8H5N3 | 143.15 | [2,3-b] | 6-Carbonitrile |
Synthetic approaches to these compounds reveal common methodologies while highlighting the challenges associated with regioselective functionalization. Research demonstrates that pyrrolopyridine synthesis often employs palladium-mediated coupling reactions, particularly Sonagashira coupling followed by cyclization strategies. These methods enable precise control over substitution patterns while maintaining the integrity of the aromatic heterocyclic framework.
Biological activity studies of related compounds indicate that substitution patterns significantly influence pharmacological properties. Pyrrolopyridine derivatives have shown promise as kinase inhibitors, with structure-activity relationships revealing the importance of specific functional groups for target selectivity and potency. The presence of electron-withdrawing groups such as carbonitrile functionalities generally enhances binding affinity to certain protein targets, while methyl substitution can modulate metabolic stability and oral bioavailability.
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-8-9(12-6)3-7(4-10)5-11-8/h2-3,5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIIUJLIFJDGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development.
Scientific Research Applications
Cancer Treatment
One of the primary applications of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is in the development of anti-cancer agents. Research indicates that derivatives of this compound can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
- Case Study: FGFR Inhibition
- A study demonstrated that certain derivatives exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong efficacy (e.g., compound 4h showed IC50 values of 7 nM for FGFR1) .
- The compound also inhibited proliferation and induced apoptosis in breast cancer cells (4T1 line), showcasing its potential as a therapeutic agent .
JAK3 Inhibition
Another significant application is as a JAK3 inhibitor. Modifications to the compound's structure have led to enhanced inhibitory activity against JAK3, making it a candidate for treating conditions related to immune dysfunction and certain cancers .
The biological activities associated with this compound include:
- Anti-cancer properties : Effective against various cancer cell lines by targeting specific signaling pathways.
- Inhibition of signaling pathways : Its derivatives have shown potential in modulating pathways involved in cancer progression .
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Fused pyrrole-pyridine | Anti-cancer | Lacks cyano group |
| 4-Amino-1H-pyrrolo[2,3-b]pyridine | Substituted at multiple positions | Anti-inflammatory | Contains amino substituent |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine substitution | Antimicrobial | Halogenated derivative |
These compounds differ primarily in their substituents and biological activities but share the fundamental pyrrolo framework that contributes to their pharmacological potential .
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of these targets, blocking their normal function and disrupting cellular signaling pathways.
Comparison with Similar Compounds
Structural Isomers and Regioisomers
Compounds with the same molecular formula but differing in substituent positions or ring fusion were identified:
Key Differences :
- Regiochemistry: The position of the methyl and cyano groups significantly impacts electronic properties. For example, the cyano group at position 6 (as in the target compound) may enhance electrophilic reactivity compared to position 5 in the [2,3-b] fused isomer .
- Bioactivity : Analogs with electron-withdrawing groups (e.g., -CN, -CHO) are more likely to participate in hydrogen bonding or covalent interactions with biological targets, as seen in mGluR5 antagonists ( ).
Halogenated Derivatives
Bromo-substituted analogs highlight the role of halogenation in modulating reactivity and binding affinity:
Comparison :
Heterocyclic Analogues with Different Fused Rings
Compounds with alternative fused ring systems demonstrate divergent physicochemical properties:
Impact of Ring Fusion :
- The absence of sulfur in the target compound may reduce metabolic instability compared to thieno analogs .
Biological Activity
Overview
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused pyrrole and pyridine ring system, allows for diverse biological activities, making it a subject of interest in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structural formula of this compound is represented as follows:
This compound features:
- A pyrrole ring fused to a pyridine ring.
- A nitrile group at the 6th position.
- A methyl group at the 2nd position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : This compound has shown promise in inhibiting FGFRs, which play a crucial role in cell proliferation and survival. Inhibition leads to reduced cancer cell proliferation and induction of apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially useful against various bacterial strains.
Therapeutic Applications
The biological activities of this compound have prompted investigation into several therapeutic areas:
- Anticancer Agents : Due to its ability to inhibit FGFRs, it is being explored as a potential anticancer agent. Studies have demonstrated its effectiveness in reducing tumor growth in various cancer models .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing potential in modulating inflammatory pathways which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Applications : Its efficacy against certain pathogens suggests potential use as an antimicrobial agent, although further research is required to establish specific activity profiles and mechanisms .
Research Findings
Recent studies have provided insights into the biological activity and efficacy of this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a study evaluating its anticancer properties, the compound was administered to mice with xenograft tumors. Results indicated significant tumor reduction compared to control groups, supporting its role as a candidate for further development as an anticancer drug .
- Case Study 2 : Research on the anti-inflammatory effects demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in managing inflammatory conditions.
Q & A
Q. What are the primary synthetic routes for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization reactions or microwave-assisted methods. A common route involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours, yielding ~60–70% . Microwave synthesis reduces reaction times to 30–60 minutes with improved yields (80–85%) by optimizing parameters like power (300–500 W) and solvent polarity. Comparative studies suggest microwave methods reduce side-product formation due to uniform heating .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key peaks should researchers prioritize?
1H/13C NMR and IR spectroscopy are essential. Key features include:
- IR : Strong nitrile (C≡N) absorption at ~2200 cm⁻¹ and aromatic C-H stretching near 3000 cm⁻¹ .
- NMR : Distinct signals for pyrrole protons (δ 6.8–7.2 ppm), pyridine protons (δ 7.5–8.1 ppm), and methyl groups (δ 2.3–2.5 ppm) . Mass spectrometry (MS) further confirms molecular ion peaks matching the molecular formula (C₉H₇N₃) .
Q. What physicochemical properties are relevant for solubility and stability in biological assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Storage at −20°C in inert atmospheres is recommended for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity, such as kinase inhibition?
SAR studies highlight the importance of substituents at the 2-methyl and 6-carbonitrile positions. For example:
- 2-Methyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets.
- 6-Carbonitrile : Improves hydrogen bonding with catalytic lysine residues. Substitution at the 3-position with electron-withdrawing groups (e.g., -NO₂) increases potency against EGFR kinase (IC₅₀ = 0.8 µM vs. 2.5 µM for the parent compound) . A comparative SAR table is provided below:
| Substituent Position | Group | Kinase Inhibition (IC₅₀, µM) |
|---|---|---|
| 2-Methyl | -CH₃ | 2.5 |
| 3-Nitro | -NO₂ | 0.8 |
| 6-Cyano | -CN | 1.2 |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). To mitigate:
- Standardize assays using identical ATP concentrations (e.g., 10 µM).
- Validate results with orthogonal methods (e.g., thermal shift assays vs. enzymatic assays).
- Control for cellular permeability using logP measurements (optimal range: 2–3) .
Q. What strategies improve regioselectivity in derivatization reactions?
Microwave-assisted synthesis and catalysts like Pd(OAc)₂ enhance regioselectivity. For example, Suzuki coupling at the 5-position of the pyrrole ring with aryl boronic acids achieves >90% regioselectivity using Pd(OAc)₂/XPhos in DMF at 80°C .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic profiles?
Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like H⁺/K⁺ ATPase. MD simulations predict metabolic stability by assessing susceptibility to cytochrome P450 oxidation. For instance, adding a 4-fluorophenyl group reduces clearance by 40% in hepatic microsome assays .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Cyclization | Acetic acid, 80°C, 12 h | 60–70 | 12 h |
| Microwave-Assisted | 300 W, DMF, 30 min | 80–85 | 0.5–1 h |
Q. Table 2: Key Pharmacological Screening Parameters
| Assay Type | Target | Readout | Optimal Concentration Range |
|---|---|---|---|
| Kinase Inhibition | EGFR | Luminescence (IC₅₀) | 0.1–10 µM |
| Antibacterial | S. aureus | MIC (µg/mL) | 2–64 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
